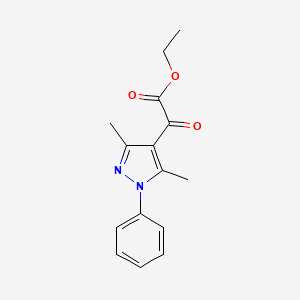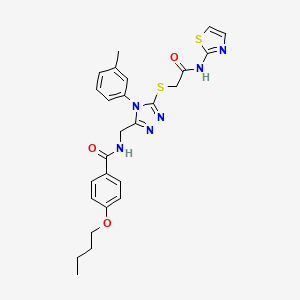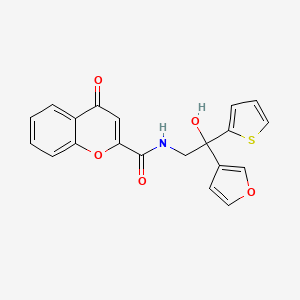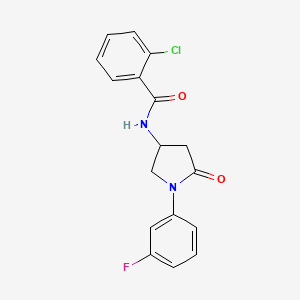
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds structurally related to 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide have been synthesized and shown to possess antimicrobial activities. For instance, azole derivatives obtained from furan-2-carbohydrazide have demonstrated activity against various microorganisms. These derivatives include 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds, highlighting the potential of furan and thiophene derivatives in antimicrobial research (Başoğlu et al., 2013).
Antidepressant and Antianxiety Activities
Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized, displaying significant antidepressant and antianxiety activities. These compounds, tested in animal models, reduced the duration of immobility times and showed antianxiety activity, suggesting the therapeutic potential of furan-2-yl and thiophene derivatives in the treatment of depression and anxiety disorders (Kumar et al., 2017).
5-HT2 Antagonist Activity
Derivatives containing benzo[b]furan and benzo[b]thiophene linked to piperidine and piperazine structures have been synthesized and found to exhibit 5-HT2 antagonist activity. These compounds represent a class of chemical entities with potential for the development of treatments targeting 5-HT2 receptors, which are implicated in various neurological and psychiatric disorders (Watanabe et al., 1993).
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of benzothiazoles substituted piperazine have been conducted to understand the relationship between molecular structure and biological activity. These studies provide insights into the design of new compounds with enhanced efficacy and specificity for their biological targets (Al-Masoudi et al., 2011).
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives has demonstrated their potential in inhibiting tumor growth and tumor-induced angiogenesis. These studies suggest the capability of such derivatives to serve as candidates for anticancer therapy, particularly in targeting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Neuroinflammation Imaging
The development of radioligands targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia presents a novel approach for imaging neuroinflammation in vivo. This advancement holds promise for the study and treatment of neurodegenerative diseases by enabling the non-invasive visualization of microglial activation (Horti et al., 2019).
Propriétés
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c22-17(19-15-4-2-10-24-15)21-7-5-20(6-8-21)11-16-18-13(12-25-16)14-3-1-9-23-14/h1-4,9-10,12H,5-8,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWFGCCWYNBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)
![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)



![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)

![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)

![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)